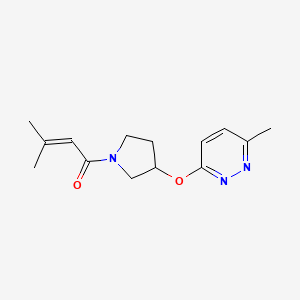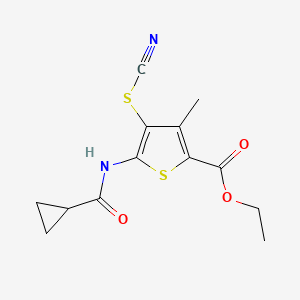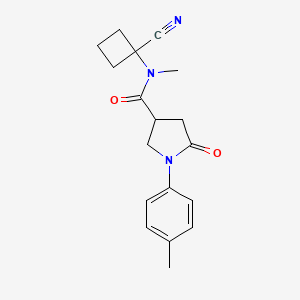![molecular formula C11H15N3O2 B2983366 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2188360-05-4](/img/structure/B2983366.png)
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPO belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed that 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to interact with voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By modulating the activity of these channels, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can inhibit the release of neurotransmitters such as glutamate, which plays a key role in the development of seizures and chronic pain.
Biochemical and Physiological Effects:
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has also been shown to inhibit the release of substance P, a neuropeptide that plays a key role in pain transmission. Additionally, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to modulate the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to possess a wide range of biological activities, making it a versatile research tool. However, there are also some limitations associated with the use of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments. For example, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one. One area of research could be to further elucidate the mechanism of action of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one. This could involve studying the interaction of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one with specific ion channels and receptors in the central nervous system. Another area of research could be to investigate the potential therapeutic applications of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one in animal models of disease. For example, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one could be studied as a potential treatment for chronic pain, inflammation, and epilepsy. Additionally, the toxicity of 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one could be further studied to determine the safe dosage range for use in animal models.
Synthesis Methods
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized using a one-pot reaction starting from 3-methyl-5-(piperidin-1-yl)-1,2,4-oxadiazole-2(3H)-thione and ethyl acrylate. The reaction involves the use of a base catalyst such as potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the final product, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one. The yield of the reaction can be optimized by varying the reaction conditions such as temperature, time, and the amount of catalyst and solvent used.
Scientific Research Applications
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has also been shown to possess analgesic properties by inhibiting the release of substance P, a neuropeptide that plays a key role in pain transmission. Additionally, 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one has been shown to possess anticonvulsant properties by modulating the activity of voltage-gated sodium channels.
properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-10(15)14-6-4-9(5-7-14)11-12-8(2)13-16-11/h3,9H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMKERAFAOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)



![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)


![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)
![4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2983299.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2983301.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2983304.png)
